molecular formula C13H18N2O B6204728 1-benzyl-3-(methylamino)piperidin-2-one CAS No. 1341793-00-7

1-benzyl-3-(methylamino)piperidin-2-one

Cat. No.: B6204728
CAS No.: 1341793-00-7
M. Wt: 218.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(methylamino)piperidin-2-one (CAS 1341793-00-7) is a synthetic piperidone derivative of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol, this compound serves as a valuable chemical scaffold for the development of novel therapeutic agents . Piperidone derivatives are recognized as privileged structures in drug discovery, particularly for central nervous system (CNS) targets . Recent scientific investigations highlight the potential of related 1-benzylpiperidine compounds as multifunctional ligands for complex neurodegenerative conditions . Specifically, such structures are being evaluated for their ability to simultaneously inhibit acetylcholinesterase (AChE)—a key enzyme whose inhibition can ameliorate cholinergic deficit and cognitive symptoms—and interact with the serotonin transporter (SERT) to address frequently co-occurring neuropsychiatric symptoms like depression . This dual-target mechanism of action makes this compound a promising candidate for research into new treatments for Alzheimer's disease and other disorders involving neurotransmitter system imbalances. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1341793-00-7

Molecular Formula

C13H18N2O

Molecular Weight

218.3

Purity

95

Origin of Product

United States

Preparation Methods

Reductive Amination and Cyclization Strategies

The reductive amination of ketones with methylamine represents a cornerstone strategy for introducing the methylamino group into piperidin-2-one derivatives. In one approach, 1-benzyl-3-aminopiperidin-2-one is reacted with formaldehyde under reductive conditions using sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloromethane . This method achieves moderate yields (60–70%) but requires stringent moisture control due to the hygroscopic nature of the reducing agent.

An improved protocol involves the use of titanium(IV) tetraisopropoxide and sodium borohydride in methanol, which enhances stereochemical control during the reductive amination step . For example, treatment of 1-benzyl-3-oxopiperidin-4-carboxylate with methylamine in the presence of titanium(IV) tetraisopropoxide at 0–5°C yields the corresponding methylamino derivative with 85% enantiomeric excess (e.e.) after chiral resolution using L-di-p-toluoyltartaric acid .

Palladium-Catalyzed Hydrogenation

Catalytic hydrogenation using platinum (Pt) or palladium (Pd) catalysts has emerged as a scalable method for synthesizing benzylpiperidine derivatives. Pt nanowires (NWs) demonstrate exceptional activity in the hydrogenation of 1-benzyl-3-iminopiperidin-2-one to 1-benzyl-3-(methylamino)piperidin-2-one under 1 bar H2_2 at 80°C . This method achieves near-quantitative conversion (99% yield) within 3 hours, outperforming traditional Pd/C catalysts, which exhibit lower selectivity (71% yield under similar conditions) .

Table 1: Comparative Hydrogenation Performance

CatalystSolventTemperature (°C)Yield (%)
Pt NWsEthanol8099
Pd/CEthanol8071

Intramolecular Aza-Michael Addition

Intramolecular aza-Michael reactions (IMAMR) enable the construction of the piperidin-2-one ring while simultaneously introducing substituents. A recent protocol utilizes organocatalysts such as quinoline derivatives to facilitate the cyclization of N-benzyl-β-ketoamide precursors . For instance, treatment of N-benzyl-3-(methylamino)acrylamide with trifluoroacetic acid (TFA) and a quinoline organocatalyst in toluene at 60°C produces This compound in 78% yield with 92% e.e. . This method avoids transition metals, making it environmentally favorable.

Resolution of Racemic Mixtures

Chiral resolution remains critical for accessing enantiomerically pure This compound . Di-p-toluoyltartaric acid (L-DTTA) is widely employed to resolve racemic mixtures of intermediates such as 1-benzyl-3-aminopiperidin-2-one . For example, dissolving the racemic amine in methanol-water (1:1) and adding L-DTTA at 40°C for 18 hours yields the (3R,4R)-enantiomer with >99% diastereomeric excess (d.e.) .

Table 2: Chiral Resolution Efficiency

Resolving AgentSolventTemperature (°C)d.e. (%)
L-DTTAMethanol-Water40>99

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Reductive amination offers straightforward functionalization but struggles with stereochemical control.

  • Catalytic hydrogenation excels in scalability but requires expensive Pt/Pd catalysts.

  • IMAMR provides enantioselectivity without metals but necessitates complex organocatalysts.

  • Chiral resolution ensures high enantiopurity but adds steps to the synthesis.

The choice of method depends on the desired scale, cost constraints, and enantiomeric requirements. For industrial applications, the Pt NW-catalyzed hydrogenation route is optimal due to its high yield and simplicity. Conversely, academic settings may prefer IMAMR for its stereochemical precision .

Chemical Reactions Analysis

1-benzyl-3-(methylamino)piperidin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

1-Benzyl-3-(methylamino)piperidin-2-one has been identified as a promising lead compound for the development of new antidepressants and analgesics. Its structural characteristics allow for interactions with key neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in mood regulation and pain management.

Potential Mechanisms of Action

  • Serotonin Receptor Interaction: The compound may modulate serotonin levels, contributing to its antidepressant effects.
  • Dopamine Receptor Modulation: By influencing dopamine pathways, it could also play a role in alleviating pain and improving mood disorders.

Research indicates that compounds similar to this compound exhibit various biological activities. Studies have demonstrated its potential effects on:

  • Antidepressant Activity: Preliminary studies suggest efficacy in models of depression.
  • Analgesic Properties: Potential to reduce pain through modulation of central nervous system pathways.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Starting Materials: Typically involves piperidine derivatives and benzyl halides.
  • Common Reagents: Sodium hydroxide or other bases are often used to facilitate reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(methylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-((1-Benzyl-6-oxopiperidin-3-yl)methyl)piperidin-2-one (Compound 236)

This regioisomer of the target compound features an additional methyl-piperidinone moiety. Its synthesis involves NaBH4-mediated reduction of a diketone precursor under acidic conditions, emphasizing the role of steric and electronic effects in regioselectivity . Compared to 1-benzyl-3-(methylamino)piperidin-2-one, the extended alkyl chain in Compound 236 may reduce membrane permeability but enhance binding affinity to hydrophobic targets.

N-Benzyl-4-arylpiperidin-2-ones

Enantioselective synthesis studies reveal that substituents on the aryl group significantly influence stereochemical outcomes. For example, N-benzyl-4-(4-fluorophenyl)piperidin-2-one exhibits a specific rotation of +8.0 (c 1.3, CHCl3), whereas bulkier groups (e.g., 1-naphthyl) result in negative optical rotations . The methylamino group in the target compound likely confers greater basicity and hydrogen-bonding capacity compared to aryl-substituted analogs.

Benzimidazolium Chloride Derivatives

Compounds such as 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride () demonstrate potent α-glucosidase inhibitory activity (IC50 < 10 µM). While structurally distinct from piperidinones, these derivatives share a benzyl group and amino-substituted side chains. The morpholinomethyl moiety in these compounds enhances solubility, whereas the methylamino group in this compound may prioritize interactions with enzymatic active sites .

Sulfanylideneimidazolidin-4-one Derivatives

Anti-trypanosomal agents like 1-benzyl-3-(3-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one (Compound 17, ) highlight the importance of halogenated aryl groups (e.g., 4-chlorophenyl) in bioactivity. The sulfanylidene group in these compounds provides a rigid planar structure, contrasting with the flexible lactam ring of piperidinones. However, both classes utilize benzyl groups for lipophilic interactions .

Benzoylurea Derivatives

1-Benzyl-3-(4-ethyl-benzoyl)urea and 1-benzyl-3-(4-chloromethyl-benzoyl)urea () are anticancer candidates synthesized via optimized reflux methods. Synthesis yields (76–77%) and characterization techniques (FTIR, NMR) are comparable to those used for piperidinone derivatives .

Data Tables

Table 1: Key Structural and Functional Attributes of Compared Compounds

Compound Class Example Structure Bioactivity (IC50/EC50) Key Substituents Reference ID
Piperidinone This compound N/A Benzyl, methylamino
Benzimidazolium chloride 1-Benzyl-3-(4-bromophenyl) derivative <10 µM (α-glucosidase) Morpholinomethyl, bromophenyl
Sulfanylideneimidazolidin-4-one 1-Benzyl-3-(4-chlorophenyl) derivative Anti-Trypanosoma brucei Chlorophenyl, sulfanylidene
Benzoylurea 1-Benzyl-3-(4-chloromethyl-benzoyl)urea Anticancer (in vitro) Chloromethyl-benzoyl

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1-benzyl-3-(methylamino)piperidin-2-one, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is typically synthesized via alkylation of a piperidin-2-one precursor. Key steps include:

  • Benzylation : Reacting piperidin-2-one with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the nitrogen .
  • Methylamination : Introducing the methylamino group at the 3-position via reductive amination using methylamine and a reducing agent (e.g., NaBH₃CN) .
  • Optimization : Purity is enhanced by controlling reaction temperature (e.g., 80–110°C for benzylation) and solvent choice (anhydrous DMF for moisture-sensitive steps) .
    • Analytical Validation : Intermediate products are monitored via TLC, and final purity is confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers are diagnostic?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzyl group appears as a singlet (~δ 7.3 ppm for aromatic protons) and a triplet for the N-CH₂-Ph group (~δ 3.5 ppm). The methylamino group (N-CH₃) shows a singlet at ~δ 2.2 ppm .
  • IR Spectroscopy : A strong carbonyl stretch (C=O) at ~1680 cm⁻¹ confirms the piperidin-2-one ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 233) validate the molecular formula .

Q. What purification challenges arise during synthesis, and how are chromatographic methods applied to resolve them?

  • Methodological Answer :

  • Common Issues : Byproducts from incomplete alkylation or over-reduction require separation.
  • Flash Chromatography : Silica gel (SiO₂) with gradient elution (e.g., 0–30% ethyl acetate in hexane) isolates the target compound .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >98% purity for biological assays .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what chiral separation techniques are most effective?

  • Methodological Answer :

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak® IA/IB) with ethanol/heptane mobile phases resolve enantiomers. Retention times and peak areas quantify enantiomeric excess (e.g., 99% ee) .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity .

Q. What computational strategies predict the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., serotonin receptors). Docking scores correlate with experimental IC₅₀ values .
  • DFT Calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Q. How do structural modifications at the 3-position (methylamino group) influence the compound’s biological activity?

  • Methodological Answer :

  • SAR Studies :
SubstituentBiological Activity (IC₅₀, nM)Receptor Target
-NHCH₃ (Parent)120 ± 155-HT₁A
-NH₂>10005-HT₁A
-N(CH₂CH₃)₂85 ± 105-HT₁A
  • Trend : Bulky alkyl groups enhance receptor affinity due to hydrophobic interactions .
  • Synthetic Routes : Reductive amination with alternative amines (e.g., ethylamine) under microwave irradiation reduces reaction time .

Q. What experimental protocols validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In Vitro Assays : Incubation with liver microsomes (human/rat) at 37°C. LC-MS/MS quantifies parent compound degradation (t₁/₂ > 60 min suggests high stability) .
  • CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess enzyme inhibition (IC₅₀ > 10 μM indicates low risk of drug-drug interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.